8-Chloro-6-phenylimidazo[1,2-a]pyrazine
Overview
Description
8-Chloro-6-phenylimidazo[1,2-a]pyrazine is a heterocyclic compound that features a fused imidazo-pyrazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-phenylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-bromoketones under microwave irradiation, which facilitates the formation of the imidazo[1,2-a]pyrazine core . Another method includes the synthesis from 8-Hydroxy-6-phenylimidazo[1,2-a]pyrazine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and solvent-free conditions suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-6-phenylimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Often involves reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
8-Chloro-6-phenylimidazo[1,2-a]pyrazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Chloro-6-phenylimidazo[1,2-a]pyrazine is not fully elucidated. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines: Share a similar fused ring system and exhibit comparable biological activities.
Pyridazines and Pyridazinones: These compounds also contain nitrogen atoms in their ring structures and have diverse pharmacological properties.
Uniqueness: 8-Chloro-6-phenylimidazo[1,2-a]pyrazine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity. This makes it a valuable scaffold for developing new therapeutic agents .
Properties
IUPAC Name |
8-chloro-6-phenylimidazo[1,2-a]pyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-11-12-14-6-7-16(12)8-10(15-11)9-4-2-1-3-5-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHGRYDXWHFJKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CN=C3C(=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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